molecular formula C15H14ClNOS2 B12740149 2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- CAS No. 173046-03-2

2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl-

Cat. No.: B12740149
CAS No.: 173046-03-2
M. Wt: 323.9 g/mol
InChI Key: QIXNQUPKYOEKJL-UHFFFAOYSA-N
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Description

2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Thiocarboxamide Group: The thiocarboxamide group can be introduced by reacting the thiophene ring with thiourea under acidic conditions.

    Substitution on the Phenyl Ring: The chloro and propenyloxy groups can be introduced through electrophilic aromatic substitution reactions. The chloro group can be added using chlorinating agents like thionyl chloride, while the propenyloxy group can be introduced using allyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amino-substituted derivatives, thio-substituted derivatives.

Scientific Research Applications

2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarbothioamide, N-(4-chlorophenyl)-3-methyl-: Lacks the propenyloxy group, which may affect its reactivity and applications.

    2-Thiophenecarbothioamide, N-(4-methoxyphenyl)-3-methyl-: Contains a methoxy group instead of a chloro group, leading to different electronic properties.

    2-Thiophenecarbothioamide, N-(4-bromophenyl)-3-methyl-: Contains a bromine atom, which may influence its reactivity and biological activity.

Uniqueness

2-Thiophenecarbothioamide, N-(4-chloro-3-(2-propenyloxy)phenyl)-3-methyl- is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

173046-03-2

Molecular Formula

C15H14ClNOS2

Molecular Weight

323.9 g/mol

IUPAC Name

N-(4-chloro-3-prop-2-enoxyphenyl)-3-methylthiophene-2-carbothioamide

InChI

InChI=1S/C15H14ClNOS2/c1-3-7-18-13-9-11(4-5-12(13)16)17-15(19)14-10(2)6-8-20-14/h3-6,8-9H,1,7H2,2H3,(H,17,19)

InChI Key

QIXNQUPKYOEKJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=S)NC2=CC(=C(C=C2)Cl)OCC=C

Origin of Product

United States

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